- Process for bromination of arylene dianhydrides and preparation of their diimides, World Intellectual Property Organization, , ,
Cas no 954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
954374-43-7 structure
Product Name:4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS-Nr.:954374-43-7
MF:C30H34Br4N2O4
MW:806.217965602875
CID:1090218
Update Time:2025-06-11
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- AX8282375
- N,N'-Dioctyl-2,3,6,7-tetrabromonaphthalene-1,8:4,5-bisdicarbimide
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (ACI)
-
- Inchi: 1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3
- InChI-Schlüssel: UNEXNPKMEOJLCQ-UHFFFAOYSA-N
- Lächelt: O=C1N(CCCCCCCC)C(=O)C2C3C1=C(C(=C1C=3C(=C(C=2Br)Br)C(=O)N(CCCCCCCC)C1=O)Br)Br
Berechnete Eigenschaften
- Genaue Masse: 801.92500
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 14
- Komplexität: 821
- Topologische Polaroberfläche: 74.8
Experimentelle Eigenschaften
- PSA: 78.14000
- LogP: 8.83660
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T857272-1g |
4,5,9,10-Tetr-1bromo-2,7-dioctylbenzo[lmn][3,8]phen-1nthroline-1,3,6,8-tetr-1one |
954374-43-7 | 98% | 1g |
5,000.00 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1265389-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 100mg |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$195 | 2024-06-06 | |
| Alichem | A019095672-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 95% | 1g |
$749.70 | 2023-08-31 | |
| BAI LING WEI Technology Co., Ltd. | 1891476-1G |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone, 98% |
954374-43-7 | 98% | 1G |
¥ 3852 | 2022-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 100mg |
¥1303.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 250mg |
¥1671.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 1g |
¥4513.00 | 2024-04-24 | |
| Chemenu | CM155555-250mg |
4,5,9,10-tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM155555-1g |
4,5,9,10-tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 95% | 1g |
$*** | 2023-05-29 |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux; reflux → 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Acetic acid
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
Referenz
- Excitation wavelength dependence of the charge separation pathways in tetraporphyrin-naphthalene diimide pentads, Physical Chemistry Chemical Physics, 2014, 16(11), 5188-5200
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
Referenz
- First Synthesis of 2,3,6,7-Tetrabromonaphthalene Diimide, Organic Letters, 2007, 9(20), 3917-3920
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium bromide , Sulfuric acid ; overnight, 130 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
Referenz
- Supramolecular construction of vesicles based on core-substituted naphthalene diimide appended with triethyleneglycol motifs, Chemical Communications (Cambridge, 2011, 47(29), 8226-8228
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 30 min, 110 °C
Referenz
- Ultrafast excited-state dynamics of strongly coupled porphyrin/core-substituted-naphthalenediimide dyads, Physical Chemistry Chemical Physics, 2011, 13(3), 1019-1029
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Acetic acid ; overnight, 90 °C
Referenz
- Solvophobic control of core-substituted naphthalene diimide nanostructures, Chemical Communications (Cambridge, 2010, 46(6), 973-975
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 2 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
Referenz
- A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimides, Tetrahedron Letters, 2013, 54(18), 2271-2273
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referenz
- Process for bromination of arylene dianhydrides and preparation of their diimides, India, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referenz
- Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride, Asian Journal of Organic Chemistry, 2013, 2(9), 779-785
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 40 min, 80 °C; 80 °C → rt
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
Referenz
- Room-Temperature Long-Lived Triplet Excited States of Naphthalenediimides and Their Applications as Organic Triplet Photosensitizers for Photooxidation and Triplet-Triplet Annihilation Upconversions, Journal of Organic Chemistry, 2012, 77(8), 3933-3943
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 1.5 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
Referenz
- Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect Transistors, Organic Letters, 2016, 18(3), 456-459
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 0.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
Referenz
- Thia-conjugated compound with naphthalene tetracarboxylic acid diimide as core, preparation method and application, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referenz
- A near-infrared fluoride sensor based on a substituted naphthalenediimide-anthraquinone conjugate, Tetrahedron Letters, 2015, 56(33), 4762-4766
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Bromine ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
Referenz
- A Core-Substituted Naphthalene Diimide Fluoride Sensor, Organic Letters, 2009, 11(23), 5418-5421
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Raw materials
- octan-1-amine
- 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 2,3,6,7-Tetrabromo-4,8-bis[(octylamino)carbonyl]-1,5-naphthalenedicarboxylic acid
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preparation Products
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Lieferanten
SunaTech Inc.
Gold Mitglied
(CAS:954374-43-7)4,5,9,10-TetrabroMo-2,7-dioctylbenzo[lMn][3,8]phenanthroline-1,3,6,8-tetraone
Bestellnummer:IN1076
Bestandsstatus:in Stock
Menge:1g;5g;25g
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 25 July 2025 14:34
Preis ($):Please inquire
Email:sales@sunatech.com
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Verwandte Literatur
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Empfohlene Lieferanten
SunaTech Inc.
(CAS:954374-43-7)4,5,9,10-TetrabroMo-2,7-dioctylbenzo[lMn][3,8]phenanthroline-1,3,6,8-tetraone
Reinheit:98%
Menge:1g;5g;25g
Preis ($):Untersuchung